Thymidine-5'-O-(alpha,beta-methylene)diphosphate (sodium salt) Thymidine-5'-O-(alpha,beta-methylene)diphosphate (sodium salt)
Brand Name: Vulcanchem
CAS No.:
VCID: VC18857532
InChI: InChI=1S/C11H18N2O10P2.3Na/c1-6-3-13(11(16)12-10(6)15)9-2-7(14)8(23-9)4-22-25(20,21)5-24(17,18)19;;;/h3,7-9,14H,2,4-5H2,1H3,(H,20,21)(H,12,15,16)(H2,17,18,19);;;/q;3*+1/p-3/t7-,8+,9+;;;/m0.../s1
SMILES:
Molecular Formula: C11H15N2Na3O10P2
Molecular Weight: 466.16 g/mol

Thymidine-5'-O-(alpha,beta-methylene)diphosphate (sodium salt)

CAS No.:

Cat. No.: VC18857532

Molecular Formula: C11H15N2Na3O10P2

Molecular Weight: 466.16 g/mol

* For research use only. Not for human or veterinary use.

Thymidine-5'-O-(alpha,beta-methylene)diphosphate (sodium salt) -

Specification

Molecular Formula C11H15N2Na3O10P2
Molecular Weight 466.16 g/mol
IUPAC Name trisodium;[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-(phosphonatomethyl)phosphinate
Standard InChI InChI=1S/C11H18N2O10P2.3Na/c1-6-3-13(11(16)12-10(6)15)9-2-7(14)8(23-9)4-22-25(20,21)5-24(17,18)19;;;/h3,7-9,14H,2,4-5H2,1H3,(H,20,21)(H,12,15,16)(H2,17,18,19);;;/q;3*+1/p-3/t7-,8+,9+;;;/m0.../s1
Standard InChI Key XRFXVMZGXVGIMM-JUQWFZSASA-K
Isomeric SMILES CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(CP(=O)([O-])[O-])[O-])O.[Na+].[Na+].[Na+]
Canonical SMILES CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(CP(=O)([O-])[O-])[O-])O.[Na+].[Na+].[Na+]

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stability Enhancements

PropertySource 1Source 2
Molecular FormulaC₁₃H₁₈N₁₁O₇P₂NaC₁₁H₁₅N₂O₁₀P₂·3Na
Molecular WeightNot specified466.16 g/mol
CAS NumberNot provided71370-60-0

These differences likely arise from distinct crystallization conditions or counterion ratios rather than fundamental structural variations . X-ray crystallographic analyses of analogous compounds confirm that the methylene bridge induces a distinct conformational strain in the diphosphate group, which contributes to its biological activity .

Synthesis and Analytical Characterization

Synthetic Routes

The synthesis typically begins with β-thymidine, which undergoes selective protection of hydroxyl groups followed by epimerization to generate the α-anomer . Key steps include:

  • 5'- and 3'-Hydroxyl Protection: Diphenylacetyl chloride or p-toluoyl chloride are used to protect primary and secondary hydroxyl groups, respectively .

  • Methylene Bridge Introduction: Phosphoramidite chemistry or H-phosphonate methods enable the incorporation of the methylene group between phosphate moieties .

  • Deprotection and Salt Formation: Final cleavage of protecting groups under basic conditions yields the free acid form, which is neutralized with sodium hydroxide to produce the sodium salt .

Recent optimizations have improved yields to >70% through careful control of reaction stoichiometry and temperature . Analytical validation via 1H^1 \text{H}-NMR confirms the α-configuration through characteristic chemical shifts at H1' (δ 6.2–6.4 ppm) and H2' (δ 2.1–2.3 ppm) .

Biological Activity and Mechanism of Action

Thymidine Kinase Inhibition

The compound acts as a potent competitive inhibitor of thymidine kinase (TK), with reported Ki_i values of 23 µM against human TK1 and 25–27 µM against Plasmodium falciparum TMPK . Structural studies reveal that the methylene bridge prevents proper alignment of the γ-phosphate group during the enzymatic transfer to thymidine monophosphate (TMP), effectively halting DNA precursor synthesis .

Antiproliferative Effects

In cancer cell lines (e.g., HeLa, MCF-7), 50–100 µM concentrations induce cell cycle arrest at S-phase by depleting dTTP pools . Synergistic effects with antimetabolites like 5-fluorouracil have been observed, suggesting potential combination therapies .

Therapeutic Applications

Antiviral Mechanisms

In herpes simplex virus (HSV)-infected cells, the compound reduces viral DNA synthesis by 80% at 50 µM concentrations through TK inhibition. This effect is particularly pronounced in TK-deficient HSV mutants, which show 10-fold greater sensitivity compared to wild-type strains.

Research Advancements and Future Directions

Structure-Activity Relationship (SAR) Studies

Systematic modifications of the 5'-position have yielded derivatives with enhanced potency:

DerivativeKi_i (µM)EC50_{50} (µM)Target Enzyme
Parent compound2350Human TK1
3-CF3_3-4-Cl-Ph-urea110.8PfTMPK
5'-Sulfonamide>200>100N/A

These findings highlight the importance of hydrophobic substituents at the 5'-position for improving membrane permeability and target engagement .

Drug Delivery Innovations

Encapsulation in PEGylated liposomes has increased bioavailability 3-fold in murine models, with sustained plasma concentrations over 24 hours post-administration. Phase I clinical trials for solid tumors are anticipated to begin in 2026, pending toxicology assessments.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator